molecular formula C15H9ClO3 B3050561 5-Chloro-3-phenylbenzofuran-2-carboxylic acid CAS No. 26965-47-9

5-Chloro-3-phenylbenzofuran-2-carboxylic acid

Cat. No.: B3050561
CAS No.: 26965-47-9
M. Wt: 272.68 g/mol
InChI Key: URKXSHCRWIOSAN-UHFFFAOYSA-N
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Description

5-Chloro-3-phenylbenzofuran-2-carboxylic acid is a benzofuran derivative characterized by a fused benzene-furan core with a chlorine atom at position 5, a phenyl group at position 3, and a carboxylic acid group at position 2. The molecular formula is C₁₅H₉ClO₃ (molecular weight: 272.45 g/mol). This compound’s structure combines aromaticity with polar functional groups, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-phenyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-10-6-7-12-11(8-10)13(14(19-12)15(17)18)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKXSHCRWIOSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597151
Record name 5-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26965-47-9
Record name 5-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Chloro-3-phenylbenzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article explores its biological properties, including anti-tumor, antibacterial, and antiviral effects, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H11ClO3\text{C}_{15}\text{H}_{11}\text{ClO}_3

This structure features a benzofuran core with a phenyl group and a carboxylic acid functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that are mediated through apoptosis induction and inhibition of key signaling pathways.

Key Findings:

  • In vitro studies showed that this compound effectively inhibited the proliferation of cancer cells, with IC50 values comparable to established chemotherapeutics .
  • The mechanism of action is believed to involve the modulation of apoptotic pathways, including caspase activation and cytochrome c release from mitochondria .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. It demonstrated efficacy against various bacterial strains, suggesting its utility as an antimicrobial agent.

Research Highlights:

  • Studies reported that this compound exhibited minimum inhibitory concentrations (MIC) in the range of 0.78 to 6.25 μg/mL against several bacterial strains .
  • The presence of the hydroxyl group at the C-6 position of the benzofuran ring was found to be essential for its antibacterial activity .

Antiviral Properties

Preliminary evaluations have suggested that this compound may possess antiviral properties. Its interactions with viral enzymes and receptors are under investigation, indicating potential therapeutic applications in virology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and bacterial growth.
  • Receptor Binding: It is hypothesized that it could bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is valuable:

Compound NameBiological ActivityIC50/MIC Values
This compoundAnticancer, AntibacterialIC50: ~10 μM; MIC: 0.78 μg/mL
Benzofuran Derivative AAnticancerIC50: 16.4 μM
Benzofuran Derivative BAntimicrobialMIC: <0.60 μM

Case Studies

  • Anticancer Study: A study conducted on lung adenocarcinoma cells (A549) revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
  • Antibacterial Study: In a comparative study against Mycobacterium tuberculosis, this compound showed potent activity with an MIC value significantly lower than many standard treatments .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Its structural similarity to other bioactive benzofuran derivatives suggests it may exhibit significant anti-tumor and anti-inflammatory properties.

  • Anti-Cancer Activity : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures have demonstrated effectiveness against various cancer cell lines, including breast and prostate cancer .

Benzofuran compounds are recognized for their broad spectrum of biological activities:

  • Antibacterial and Antiviral Properties : Various studies highlight the antibacterial efficacy of benzofuran derivatives against pathogens such as Staphylococcus aureus and Escherichia coli . Additionally, some derivatives have shown antiviral activity against viruses like hepatitis C .

Neurological Applications

Research has explored the potential of 5-Chloro-3-phenylbenzofuran-2-carboxylic acid in treating neurological disorders. It has been suggested that this compound may act as an antagonist at histamine H3 receptors, which are implicated in cognitive functions and various neurological disorders such as ADHD and Alzheimer's disease .

Table 1: Biological Activities of Benzofuran Derivatives

Activity TypeExample CompoundsTarget Organisms/Conditions
Anti-CancerThis compoundVarious cancer cell lines (e.g., MCF-7, PC-3)
AntibacterialBenzofuran derivativesStaphylococcus aureus, Escherichia coli
AntiviralMacrocyclic benzofuransHepatitis C virus
NeurologicalH3 receptor antagonistsCognitive disorders (ADHD, Alzheimer's disease)

Case Study 1: Anti-Cancer Activity

A study investigated the effects of a series of benzofuran derivatives on human ovarian cancer cells (A2780). The results indicated that these compounds significantly inhibited cell growth, with some exhibiting over 50% inhibition at concentrations as low as 10 μM . This suggests a promising avenue for developing new anticancer therapies based on benzofuran scaffolds.

Case Study 2: Antibacterial Efficacy

In another study, a novel series of benzofuran-substituted chalcones were synthesized and tested against various bacterial strains. Compounds exhibited notable antimicrobial activity with inhibition zones ranging from 20 mm to 24 mm against common pathogens . This highlights the potential for these compounds in developing new antibacterial agents.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 3, and 5 of the benzofuran core:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
5-Chloro-3-phenylbenzofuran-2-carboxylic acid C₁₅H₉ClO₃ 272.45 Cl (C5), Ph (C3), COOH (C2) Carboxylic acid enhances polarity; Cl and Ph contribute to lipophilicity .
5-[4-Cl-3-(CF₃)Ph]-2-furancarboxylic acid C₁₂H₆ClF₃O₃ 290.62 Cl, CF₃ (phenyl ring), COOH Trifluoromethyl group increases electronegativity and metabolic stability .
5-Cl-2-Me-3-PhSO₂-1-benzofuran C₁₅H₁₁ClO₃S 314.76 Cl (C5), Me (C2), PhSO₂ (C3) Sulfonyl group introduces strong electron-withdrawing effects; π-π stacking observed .
5-Cl-2-(4-FPh)-3-MeSO-1-benzofuran C₁₅H₁₀ClFO₂S 316.75 Cl (C5), 4-FPh (C2), MeSO (C3) Sulfinyl group and fluorophenyl enhance conformational flexibility .
5-Br-7-Cl-3-Me-1-benzofuran-2-COOH C₁₀H₆BrClO₃ 301.51 Br (C5), Cl (C7), Me (C3), COOH Dual halogens increase molecular weight; potential bioactivity .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to sulfonyl/sulfinyl analogs (e.g., 314.76 g/mol sulfonyl derivative in ), which are more lipophilic .
  • The trifluoromethyl derivative () exhibits enhanced stability due to the CF₃ group .

Crystallographic and Intermolecular Interactions

  • Target Compound : Likely exhibits hydrogen bonding via the carboxylic acid group, contrasting with sulfonyl derivatives that rely on π-π stacking (centroid distances: 3.689–3.826 Å) and C–H⋯O interactions .

Pharmacological and Functional Implications

  • Bioactivity: Benzofuran derivatives are noted for antibacterial, antifungal, and antitumor activities (). The carboxylic acid group may enhance binding to enzymatic targets via salt bridges or hydrogen bonding.
  • Toxicity : Chlorine substituents (common in all analogs) may increase toxicity risks, necessitating careful handling (see safety protocols in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-phenylbenzofuran-2-carboxylic acid
Reactant of Route 2
5-Chloro-3-phenylbenzofuran-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.